4,5-dichloro-1H-indazole
Overview
Description
4,5-Dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine atoms at the 4 and 5 positions of the indazole ring imparts unique chemical properties to this compound. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatility as a synthetic intermediate.
Mechanism of Action
Target of Action
4,5-Dichloro-1H-indazole is a derivative of the imidazole compound . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of ortho-haloaryl-N-tosylhydrazones . Additionally, iodine-mediated intramolecular aryl and sp3 C-H amination has been employed for the synthesis of indazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various functionalized indazole derivatives.
Scientific Research Applications
4,5-Dichloro-1H-indazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without chlorine substitutions.
3-Chloro-1H-indazole: A similar compound with a chlorine atom at the 3 position.
5-Bromo-1H-indazole: A brominated analog with a bromine atom at the 5 position.
Uniqueness
4,5-Dichloro-1H-indazole is unique due to the presence of two chlorine atoms at the 4 and 5 positions, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives .
Biological Activity
4,5-Dichloro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a substituted indazole derivative characterized by the presence of two chlorine atoms at positions 4 and 5 of the indazole ring. This structural modification plays a crucial role in its biological activity.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that this compound exhibits moderate to potent inhibitory effects against various cancer cell lines.
In vitro studies show that this compound induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The compound increases reactive oxygen species (ROS) levels and alters mitochondrial membrane potential, suggesting a pro-apoptotic effect .
2. Anti-inflammatory Activity
Indazole derivatives are known for their anti-inflammatory properties. For instance, studies have demonstrated that certain indazole compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes . Although specific data on this compound is limited, its structural similarity to other active indazoles suggests potential efficacy in this area.
3. Antimicrobial and Antiparasitic Activity
The antimicrobial properties of indazoles have been well documented. Compounds similar to this compound have shown activity against a range of bacterial strains and parasites such as Trypanosoma cruzi, which causes Chagas disease. Studies indicate that modifications at the indazole ring can enhance activity against these pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. SAR studies reveal that substituents at specific positions on the indazole ring significantly affect potency against various biological targets.
- Position 1 : Electron-donating groups enhance antichagasic activity.
- Position 4 and 6 : Substituents here are critical for IDO1 inhibition and anticancer activity .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of indazole derivatives, including this compound, showed promising results against breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 1.629 µM, indicating potent anticancer activity compared to standard treatments .
Case Study 2: Antiparasitic Activity
Research on indazole derivatives for antiparasitic applications revealed that modifications at the indazole core could lead to compounds with enhanced efficacy against T. cruzi. The study found that certain derivatives had IC50 values comparable to existing treatments like benznidazole .
Properties
IUPAC Name |
4,5-dichloro-1H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQOQVDJFLFJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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